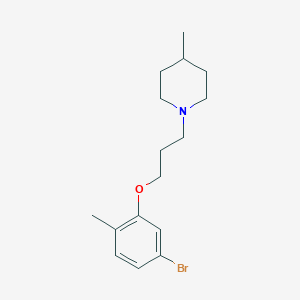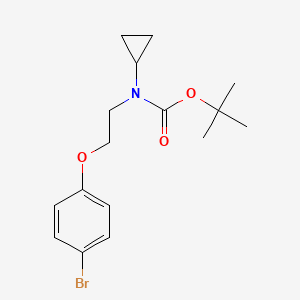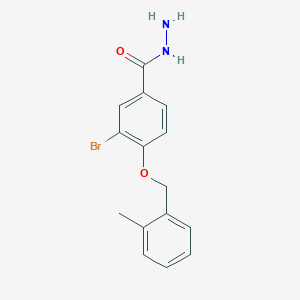![molecular formula C11H15N5O B1446197 1-(2-aminoetil)-N-etil-1H-benzo[d][1,2,3]triazol-5-carboxamida CAS No. 1955506-85-0](/img/structure/B1446197.png)
1-(2-aminoetil)-N-etil-1H-benzo[d][1,2,3]triazol-5-carboxamida
Descripción general
Descripción
1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is a derivative of triazole . Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .
Synthesis Analysis
Triazoles can be synthesized using various methods . A simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds has been developed . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions .Molecular Structure Analysis
Triazoles comprise three nitrogen atoms and two carbon atoms . There are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Due to the structural characteristics, both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
Triazoles and their derivatives have shown versatile biological activities due to their unique structure which facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .Physical And Chemical Properties Analysis
Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Aplicaciones Científicas De Investigación
Agentes Antivirales
Campo: Química Medicinal
Resultados: La estabilidad de la porción triazol y su capacidad para formar enlaces de hidrógeno le permiten interactuar eficazmente con objetivos biomoleculares, lo que lleva a una mejor solubilidad y una potente actividad antiviral .
Descubrimiento de Fármacos
Campo: Ciencias Farmacéuticas
Resultados: Las propiedades únicas de los triazoles han llevado al desarrollo de varios compuestos medicinales, incluidos anticonvulsivos, antibióticos y fármacos anticancerígenos .
Actividad Antimicrobiana
Campo: Bioquímica
Resultados: Los derivados han mostrado actividad contra una gama de patógenos microbianos, lo que indica su potencial para su uso en el tratamiento de infecciones microbianas .
Investigación Anticancerígena
Campo: Oncología
Resultados: Se ha encontrado que algunos derivados de triazol son activos contra varios cánceres, lo que sugiere su uso como base para desarrollar nuevos fármacos anticancerígenos .
Organocatálisis
Campo: Química Orgánica
Resultados: Su aplicación en organocatálisis ha llevado a procesos sintéticos más eficientes y selectivos .
Ciencia de Materiales
Campo: Química de Materiales
Resultados: La incorporación de derivados de triazol ha dado como resultado materiales con un rendimiento mejorado para diversas aplicaciones industriales .
Mecanismo De Acción
Target of Action
The compound “1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide” is a derivative of 1,2,3-triazoles, a class of compounds known for their diverse biological activities . They are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
1,2,3-triazoles are known for their ability to form hydrogen bonding and bipolar interactions, which allows them to interact with biomolecular targets and improve solubility . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that 1,2,3-triazoles have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways related to these activities.
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions . This suggests that the compound may have similar stability and could potentially exhibit favorable pharmacokinetic properties.
Result of Action
Given the broad range of biological activities exhibited by 1,2,3-triazoles , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.
Action Environment
It’s worth noting that 1,2,3-triazoles are known for their high chemical stability , suggesting that the compound may maintain its action and efficacy under a variety of environmental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide has several advantages for laboratory experiments, including its low cost and ease of synthesis. Additionally, 1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is a relatively stable compound and can be stored for long periods of time without significant degradation. However, 1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is a relatively non-specific inhibitor and can bind to other proteins in addition to the target enzyme.
Direcciones Futuras
There are several potential future directions for the use of 1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide in scientific research. One potential direction is the development of new drugs that utilize 1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide as a drug delivery system. Additionally, 1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide could be used in the development of new fluorescent probes for the detection of biomolecules. Finally, 1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide could be used in the study of protein-protein interactions, as well as in the development of new enzymes and enzyme inhibitors.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism . The nature of these interactions involves binding to the active sites of these enzymes, thereby preventing substrate access and subsequent catalysis.
Cellular Effects
The effects of 1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in glucose metabolism, leading to altered cellular energy dynamics . Additionally, it impacts cell signaling pathways such as the insulin signaling pathway, which is crucial for maintaining glucose homeostasis.
Molecular Mechanism
At the molecular level, 1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as alpha-amylase and alpha-glucosidase, thereby preventing their catalytic activity . This inhibition leads to a decrease in the breakdown of complex carbohydrates into glucose, which can be beneficial in managing conditions like diabetes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies where it maintains its inhibitory activity over extended periods .
Dosage Effects in Animal Models
The effects of 1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in carbohydrate metabolism. For instance, its inhibition of alpha-amylase and alpha-glucosidase affects the metabolic flux of glucose, leading to changes in metabolite levels . These interactions underscore its potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
Within cells and tissues, 1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes . This localization is essential for its role in modulating cellular functions.
Propiedades
IUPAC Name |
1-(2-aminoethyl)-N-ethylbenzotriazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-2-13-11(17)8-3-4-10-9(7-8)14-15-16(10)6-5-12/h3-4,7H,2,5-6,12H2,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKJXNHYLNNYJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=C1)N(N=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)












